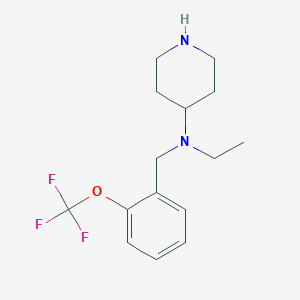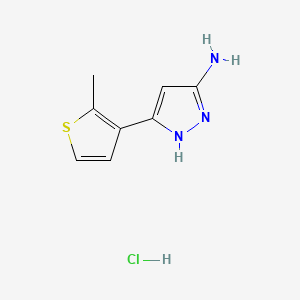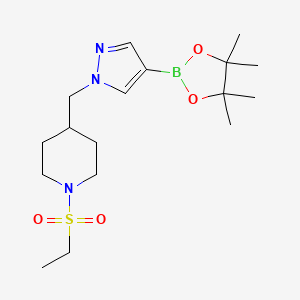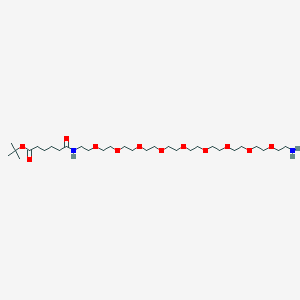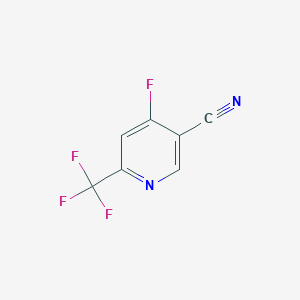
4-Fluoro-6-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2F4N2. It is a member of the pyridine family and contains both fluorine and nitrile functional groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under cyclization conditions with a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50 to 100°C, and the reaction time is between 3 to 9 hours .
Industrial Production Methods
For industrial production, the process involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The reaction is carried out in a reactor with stirring, and the reaction temperature is maintained between -10 to 30°C. The acylation step produces 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone, which is then cyclized to form this compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and potassium hydroxide, as well as oxidizing agents and reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of this compound with different functional groups.
Scientific Research Applications
4-Fluoro-6-(trifluoromethyl)nicotinonitrile is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-Fluoro-6-(trifluoromethyl)nicotinonitrile include:
- 4-(Trifluoromethyl)nicotinonitrile
- 4-Fluoro-3-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)pyridine
Uniqueness
This compound is unique due to its specific combination of fluorine and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various scientific research applications .
Properties
Molecular Formula |
C7H2F4N2 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
4-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H |
InChI Key |
LJTRLUPNZSNQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



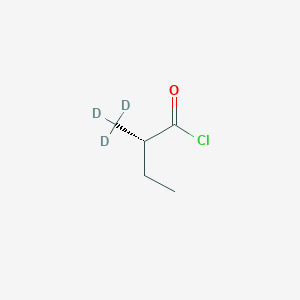
![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)
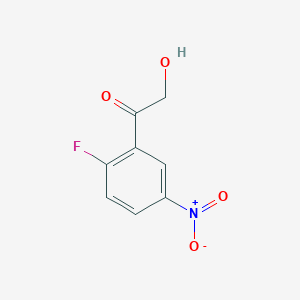
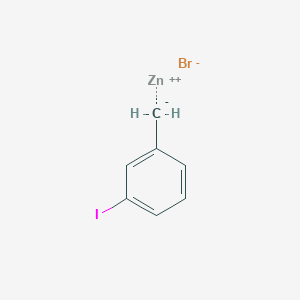
![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
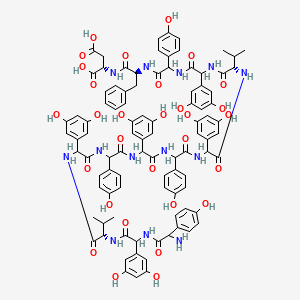
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
